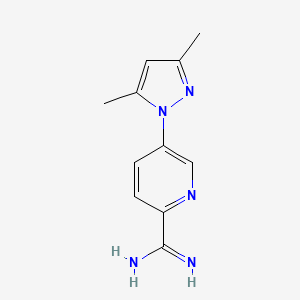

5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide” is a chemical compound with the CAS Number: 1909328-03-5 . It has a molecular weight of 288.18 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

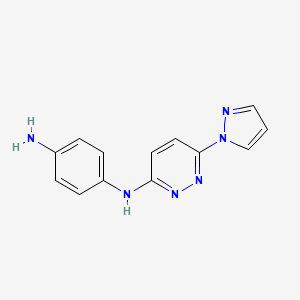

The synthesis of pyrazole-based ligands, such as “5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . This process results in the formation of ligands that provide one pyrazole sp 2 -nitrogen, one pyridine sp 2 -nitrogen, and one amine sp 3 -nitrogen .Molecular Structure Analysis

The molecular structure of “5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide” and similar compounds has been determined by single-crystal X-ray diffraction . These ligands are characterized by a π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .Chemical Reactions Analysis

The ligands prepared from “5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide” have shown excellent catalytic activities for the oxidation of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium) .Physical And Chemical Properties Analysis

“5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide” is a powder that is stored at room temperature . It has a molecular weight of 288.18 .Aplicaciones Científicas De Investigación

Reactions with Nitrogen-Containing Bases

The compound can react differently with nitrogen bases having different numbers of labile hydrogen atoms . For example, treatment of the title compounds with secondary amines or morpholine results in nucleophilic replacement of the pyrazolyl substituent at C 5 .

Formation of Diaminopyrazole Derivatives

Hydrazine hydrate acts in a similar way, but enehydrazino nitriles thus formed undergo fast cyclization to give new 4,5-diaminopyrazole derivatives . These can be converted into substituted pyrazolo [1,5- a ]pyrimidines .

Synthesis of Thiazolo[4,5-b]pyridine Derivatives

The compound can be used in the synthesis of thiazolo[4,5-b]pyridine derivatives . These derivatives have been shown to possess antioxidant and anti-inflammatory activities .

Antileishmanial and Antimalarial Applications

The compound may have potential antileishmanial and antimalarial applications . A molecular simulation study showed that it has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Use in Drug Design

Heterocyclic compounds such as thiazoles and pyrazoles have attracted much research attention in the field of drug design because of their varied biological activities . The compound could offer access to new chemical entities with enhanced activities in comparison with their parent rings alone .

Formation of Multidentate Ligands

Silanes substituted with 3,5-dimethylpyrazolyl units have been investigated as an alternative to the long-known pyrazolylborates . Such (3,5-dimethylpyrazolyl)silanes form potent multidentate ligands with a ‘podand topology’ .

Safety And Hazards

Direcciones Futuras

The study of pyrazole-based ligands, such as “5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide”, has gained tremendous attention due to their potential applications in various fields such as catalysis, medicine, and biomimetic studies . These ligands can be used as a model for further developments in catalytic processes relating to catecholase activity .

Propiedades

IUPAC Name |

5-(3,5-dimethylpyrazol-1-yl)pyridine-2-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5/c1-7-5-8(2)16(15-7)9-3-4-10(11(12)13)14-6-9/h3-6H,1-2H3,(H3,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHJZWYKYBXCIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CN=C(C=C2)C(=N)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide](/img/structure/B2972660.png)

![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2972663.png)

![Methyl 5-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2972673.png)

![Ethyl 4-((4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2972682.png)